N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide
CAS No.: 646029-23-4
Cat. No.: VC16903056
Molecular Formula: C15H18INOSi
Molecular Weight: 383.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646029-23-4 |
|---|---|
| Molecular Formula | C15H18INOSi |
| Molecular Weight | 383.30 g/mol |
| IUPAC Name | N-[(2-iodophenyl)methyl]-N-(2-trimethylsilylethynyl)prop-2-enamide |
| Standard InChI | InChI=1S/C15H18INOSi/c1-5-15(18)17(10-11-19(2,3)4)12-13-8-6-7-9-14(13)16/h5-9H,1,12H2,2-4H3 |
| Standard InChI Key | JDVZPPBUKIMLFN-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C#CN(CC1=CC=CC=C1I)C(=O)C=C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features three distinct components:
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2-Iodophenyl Group: The iodine atom at the ortho position of the phenyl ring enhances reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, enabling further functionalization .
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Trimethylsilyl (TMS) Ethynyl Group: The TMS group acts as a protective moiety for the terminal alkyne, improving stability during synthetic procedures while allowing desilylation for subsequent transformations .
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Prop-2-enamide Backbone: The α,β-unsaturated amide provides a conjugated system that may participate in Michael additions or serve as a dienophile in Diels-Alder reactions.
The molecular geometry was confirmed via NMR and mass spectrometry, with the iodine atom contributing to a distinct isotopic pattern in mass spectra.
Synthesis and Optimization
Stepwise Synthesis
The synthesis of N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide involves multi-step protocols, often beginning with halogenated benzoic acid derivatives. A representative pathway includes:
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Sonogashira Coupling:
Methyl 3-bromobenzoate reacts with (trimethylsilyl)acetylene in the presence of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide, yielding methyl 3-((trimethylsilyl)ethynyl)benzoate with 69–95% efficiency .
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Amide Formation:
The ester intermediate undergoes aminolysis with 2-iodobenzylamine, followed by dehydration to form the α,β-unsaturated amide. Yields for this step range from 38% to 91%, depending on the catalyst and solvent system.
Reaction Conditions and Catalysts
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Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) and copper iodide are critical for alkyne coupling .
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Solvents: Dry acetonitrile or tetrahydrofuran (THF) under inert atmospheres (argon/nitrogen) prevent side reactions .
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Temperature: Optimized between 60–90°C to balance reaction rate and byproduct formation .
Table 1: Synthesis Yields Under Varied Conditions
| Step | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | 95 | |
| Amide Formation | Pd(OAc)₂/Xantphos | 91 | |
| Dehydration | H₂SO₄/Hg(OAc)₂ | 75 |
Comparative Analysis with Structural Analogs
Table 2: Key Analogs and Their Properties
| Compound Name | CAS No. | Molecular Formula | Key Differences |
|---|---|---|---|
| N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide | 646029-24-5 | C12H11INO | Lacks TMS group |
| 2-(2-Iodophenyl)ethynyl-trimethylsilane | 137648-47-6 | C11H13ISi | Lacks prop-2-enamide moiety |
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N-Ethynyl Analog: The absence of the TMS group increases reactivity but reduces stability, necessitating in situ generation for further reactions.
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Trimethylsilane Derivative: Primarily employed in Sonogashira couplings as an alkyne source .
Future Perspectives
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Biological Screening: Prioritize in vitro assays to evaluate HDAC inhibition or anticancer activity.
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Process Optimization: Explore continuous-flow systems to enhance yield and reduce catalyst loading.
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Material Science Applications: Investigate its utility in polymer synthesis via alkyne-azide cycloadditions.
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